![molecular formula C7H8BrFO B14907600 2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14907600.png)
2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(3-fluorobicyclo[111]pentan-1-yl)ethan-1-one is a chemical compound with the molecular formula C7H8BrFO It is characterized by the presence of a bromine atom, a fluorine atom, and a bicyclo[111]pentane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one typically involves the introduction of the bromine and fluorine atoms into the bicyclo[1.1.1]pentane ring system. One common method is radical fluorination, which is an efficient way to introduce fluorine atoms into organic molecules . The reaction conditions often involve the use of fluorinating agents and radical initiators under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to modify the bicyclo[1.1.1]pentane ring system.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other modified structures.
Aplicaciones Científicas De Investigación
2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one has several scientific research applications, including:
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The specific mechanism depends on the context in which the compound is used. For example, in drug discovery, the compound may interact with specific enzymes or receptors to modulate their activity. The bicyclo[1.1.1]pentane ring system can provide unique binding interactions, enhancing the compound’s specificity and potency.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(3-fluorobicyclo[1.1.1]pentan-1-yl)propan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- {3-fluorobicyclo[1.1.1]pentan-1-yl}methanol
Uniqueness
2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one is unique due to the presence of both bromine and fluorine atoms in the bicyclo[1.1.1]pentane ring system. This combination of functional groups provides distinct reactivity and potential applications compared to similar compounds. The fluorine atom can enhance the compound’s stability and bioavailability, while the bromine atom provides a handle for further functionalization.
Propiedades
Fórmula molecular |
C7H8BrFO |
|---|---|
Peso molecular |
207.04 g/mol |
Nombre IUPAC |
2-bromo-1-(3-fluoro-1-bicyclo[1.1.1]pentanyl)ethanone |
InChI |
InChI=1S/C7H8BrFO/c8-1-5(10)6-2-7(9,3-6)4-6/h1-4H2 |
Clave InChI |
KAEATSRKGCEJDE-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC1(C2)F)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


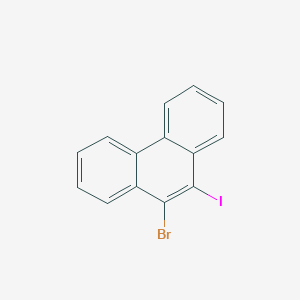
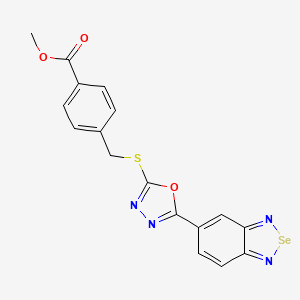
![2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4h)-yl)-6-fluorobenzonitrile](/img/structure/B14907529.png)
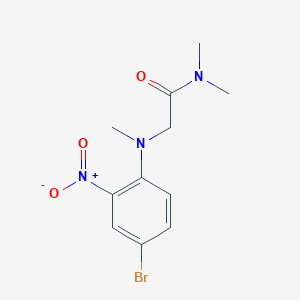
![(S)-2-(((Benzyloxy)carbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B14907551.png)

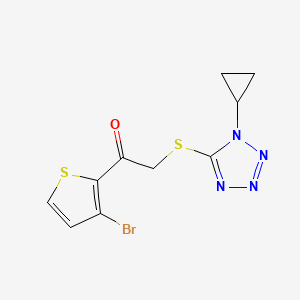
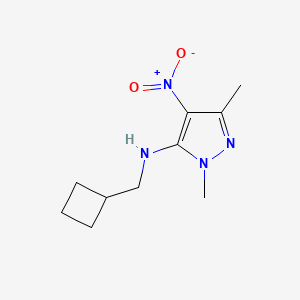
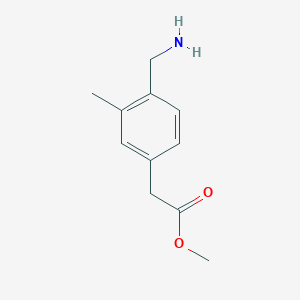
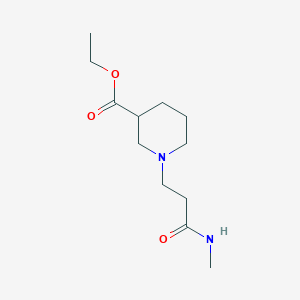
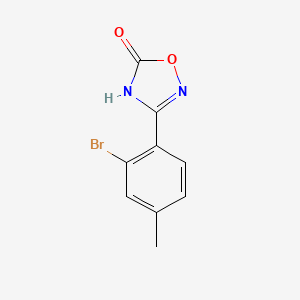
![(4aS,6R,7S,7aR)-6-(4-(((S)-2,3-Dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B14907592.png)
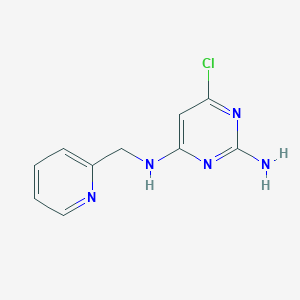
![3-[(5-bromopyridin-2-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14907610.png)
